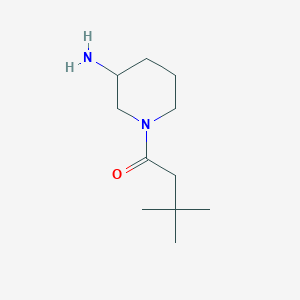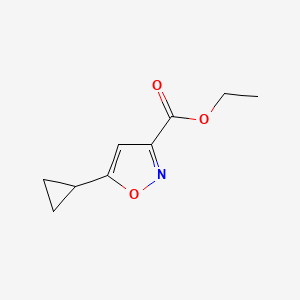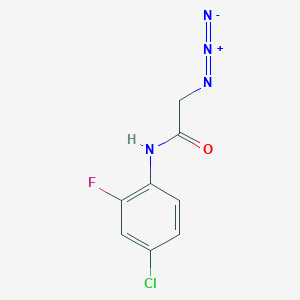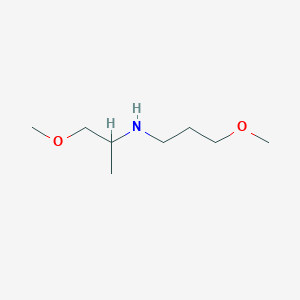
1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one
Overview
Description
1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one is a chemical compound with the molecular formula C7H14N2O . It is a derivative of piperidine, a six-membered ring with five methylene groups (-CH2-) and one amine group (-NH-) .
Synthesis Analysis
The synthesis of piperidinone derivatives, which includes this compound, remains challenging . A recent study has developed an organophotocatalysed [1 + 2 + 3] strategy to enable the synthesis of these derivatives .
Molecular Structure Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Chemical Reactions Analysis
Piperidine and its derivatives, including this compound, have been found to have significant roles in the synthesis of pharmaceuticals .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 142.20 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . Its exact mass is 142.110613074 g/mol .
Scientific Research Applications
Synthesis and Chemical Sensing
The compound 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one can be synthesized through multiple bond-forming transformations, utilizing components like dimethylfuran and malononitrile. This process leads to the production of compounds such as 2-amino-4-aryl-6-(2,5-dimethylfuran-3-yl)-pyridine-3-carbonitriles. One of the derivatives from this synthesis has been identified as a fluorescent chemosensor, showcasing high sensitivity towards Fe3+ ions and picric acid through a 'turn off' mechanism. The detection limits for Fe3+ ions and picric acid were found to be 4.6 and 7.9 nM, respectively, indicating the compound's potential in nanomolar detection and chemical sensing applications (Shylaja et al., 2020).
Asymmetric Hydrogenation and Enantiomeric Enrichment
Research on this compound also extends to its potential in asymmetric hydrogenation processes. The rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides has been shown to be an effective method for synthesizing enantioenriched 3-aminopiperidine derivatives, including this compound. This method offers an atom-economical route to valuable enantiomers of the 3-aminopiperidine moiety, which is a crucial structural unit in numerous natural products and pharmaceutical drugs. The process achieves high yields (up to 92%) and enantiomeric excesses (up to 96%), demonstrating its efficiency and effectiveness in producing enantioenriched compounds (Royal et al., 2016).
Mechanism of Action
Target of Action
The primary target of 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for breaking down incretin hormones in the body, which are involved in the regulation of blood glucose levels.
Mode of Action
This compound interacts with its target, DPP-4, by inhibiting its activity . This inhibition prevents the breakdown of incretin hormones, thereby increasing their concentration in the body. The increased level of incretins enhances the secretion of insulin, a hormone that reduces blood glucose levels.
Biochemical Pathways
The inhibition of DPP-4 leads to an increase in the levels of incretin hormones, specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These hormones stimulate the pancreas to release more insulin in response to high blood glucose levels. Additionally, GLP-1 inhibits the release of glucagon, a hormone that increases blood glucose levels. Therefore, the overall effect is a decrease in blood glucose levels.
Pharmacokinetics
It is known that dpp-4 inhibitors are readily absorbed orally, and absorption occurs mainly in the small intestine . The metabolism of DPP-4 inhibitors is variable, with reported terminal half-lives ranging from approximately 3 to more than 200 hours .
Result of Action
The inhibition of DPP-4 by this compound results in a decrease in blood glucose levels . This is achieved through the increased secretion of insulin and the decreased release of glucagon, both of which are mediated by the increased levels of incretin hormones.
Future Directions
Piperidine and its derivatives, including 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one, have shown potential in various applications, particularly in the pharmaceutical industry . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, these compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides .
Properties
IUPAC Name |
1-(3-aminopiperidin-1-yl)-3,3-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)7-10(14)13-6-4-5-9(12)8-13/h9H,4-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSRFHZVJBPFKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(hydroxymethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B1464292.png)
![{3-[3-(Pyrrolidin-1-yl)propoxy]phenyl}methanol](/img/structure/B1464294.png)
![2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1464296.png)
![[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1464299.png)
![2-Methoxy-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B1464300.png)

![4-{[(3-Methylphenyl)methyl]carbamoyl}benzoic acid](/img/structure/B1464303.png)


![1-[(2,2-Difluoroethyl)amino]propan-2-ol](/img/structure/B1464309.png)

